molecular formula C14H16O2 B8709607 2-isopropyl-6-methoxynaphthalen-1-ol CAS No. 62416-09-5

2-isopropyl-6-methoxynaphthalen-1-ol

Cat. No.: B8709607
CAS No.: 62416-09-5
M. Wt: 216.27 g/mol
InChI Key: BXNXCVNLLKPXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-6-methoxynaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by the presence of an isopropyl group and a methoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-methoxynaphthalen-1-ol typically involves the alkylation of 6-methoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-isopropyl-6-methoxy-1-naphthaldehyde or 2-isopropyl-6-methoxy-1-naphthoic acid.

    Reduction: Formation of 2-isopropyl-6-methoxy-1,2-dihydronaphthalene.

    Substitution: Formation of halogenated derivatives such as 2-isopropyl-6-methoxy-1-bromonaphthalene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-isopropyl-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death.

Comparison with Similar Compounds

2-isopropyl-6-methoxynaphthalen-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62416-09-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-methoxy-2-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C14H16O2/c1-9(2)12-6-4-10-8-11(16-3)5-7-13(10)14(12)15/h4-9,15H,1-3H3

InChI Key

BXNXCVNLLKPXQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

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